Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives.
Preparation Methods
The synthesis of Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with ethyl 2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enoate under specific conditions . The reaction typically requires a solvent such as xylene and a catalyst like pyrrolidine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a precursor for synthesizing various biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives, such as:
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and used in similar applications.
Thieno[3,4-b]pyridine: Another derivative with significant biological and industrial relevance.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C17H15F3N2O5S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H15F3N2O5S/c1-3-26-15(24)10(13(23)17(18,19)20)8-22-11-9-6-5-7-21-14(9)28-12(11)16(25)27-4-2/h5-8,23H,3-4H2,1-2H3/b13-10+,22-8? |
InChI Key |
CMXBQYFQOOBXEA-ZOOFURHGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N=CC(=C(C(F)(F)F)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.